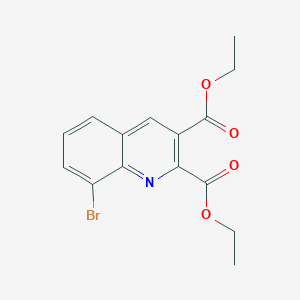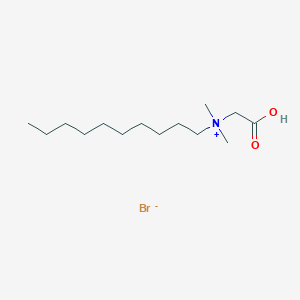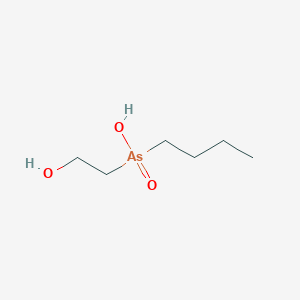
2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate is a chemical compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and a dithiopropionate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate typically involves multiple steps. One common method starts with the nitration of phenol to produce p-nitrophenol, followed by reduction to p-aminophenol. The p-aminophenol is then acetylated to form 4-acetamidophenol. The final step involves the reaction of 4-acetamidophenol with oxoethyl dithiopropionate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate involves several molecular targets and pathways:
Prostaglandin Inhibition: Similar to acetaminophen, it may inhibit the production of prostaglandins, which are involved in pain and inflammation.
Endocannabinoid Enhancement: It may enhance the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids
Comparación Con Compuestos Similares
Similar Compounds
Acetaminophen: Known for its analgesic and antipyretic properties.
4-Acetamidophenol: A precursor in the synthesis of various pharmaceuticals.
N-Acetyl-4-aminophenol: Another name for acetaminophen, highlighting its structural similarity
Uniqueness
2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate is unique due to the presence of the dithiopropionate group, which imparts distinct chemical properties and potential biological activities not found in simpler analogs like acetaminophen.
Propiedades
Fórmula molecular |
C14H17NO2S2 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
[2-(4-acetamidophenyl)-2-oxoethyl] butanedithioate |
InChI |
InChI=1S/C14H17NO2S2/c1-3-4-14(18)19-9-13(17)11-5-7-12(8-6-11)15-10(2)16/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
Clave InChI |
DNEBYPSAEUCKGV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)


![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
